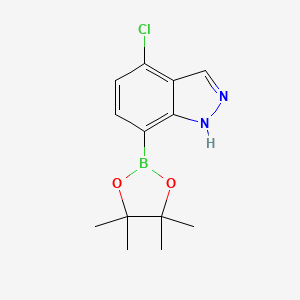![molecular formula C13H23BO2 B14022468 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022468.png)
2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[221]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with boronic esters. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the bicyclo[2.2.1]heptane derivative is reacted with a boronic ester under mild conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for industrial applications.
化学反応の分析
Types of Reactions
2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing group into different functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Catalysis: The compound can act as a catalyst or a catalyst precursor in various chemical reactions.
作用機序
The mechanism by which 2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. The bicyclic structure also contributes to its stability and reactivity, making it a versatile compound in chemical reactions .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: This compound shares the bicyclic structure but lacks the boron-containing group.
Isobornyl acetate: Another bicyclic compound with different functional groups, used in fragrance and flavor industries.
Uniqueness
2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the boron-containing dioxaborolane group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where boron chemistry is essential, such as in the development of boron-containing drugs and materials.
特性
分子式 |
C13H23BO2 |
|---|---|
分子量 |
222.13 g/mol |
IUPAC名 |
2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-10(9-13)6-8-13/h10H,5-9H2,1-4H3 |
InChIキー |
QLTORZLRSSKFOP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




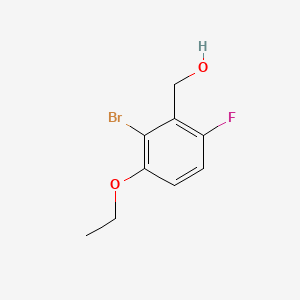
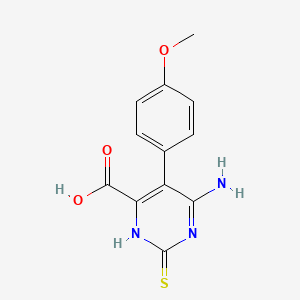

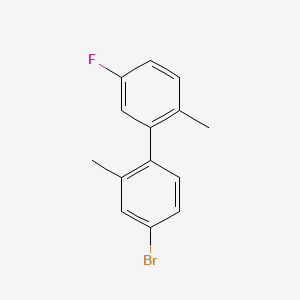

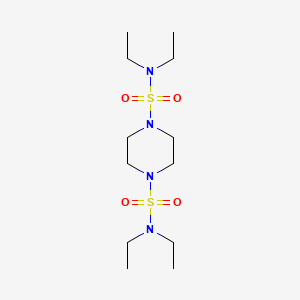
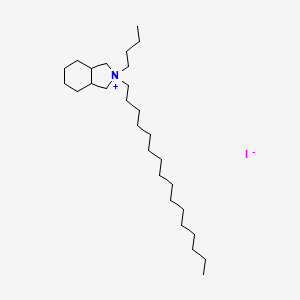
![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
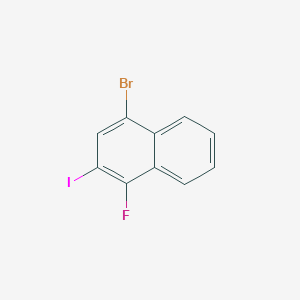
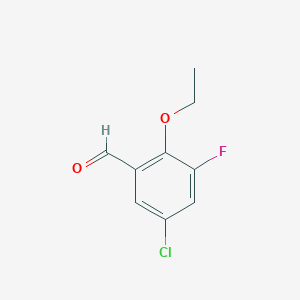
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
